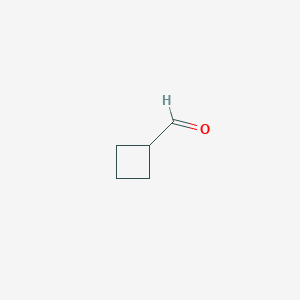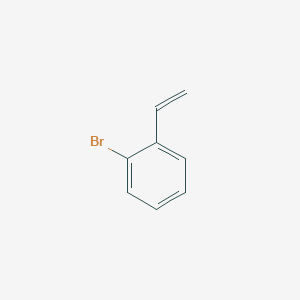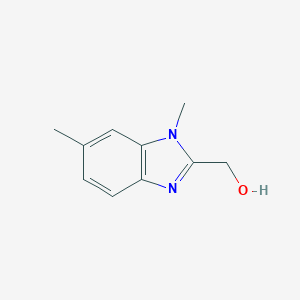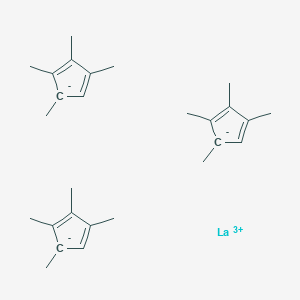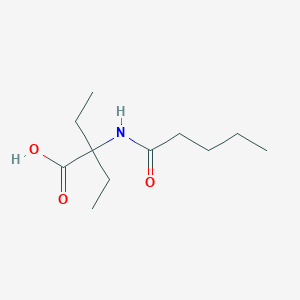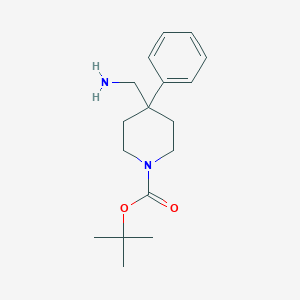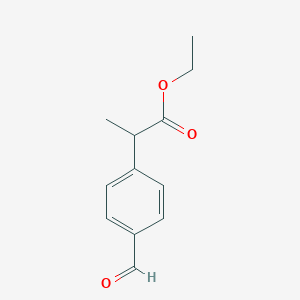
Ethyl 2-(p-formylphenyl)propionate
説明
Ethyl 2-(p-formylphenyl)propionate is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemistry of similar esters. For instance, ethyl propionate is a model compound for fatty acid ethyl esters used in biodiesel, and its atmospheric chemistry has been investigated, providing information on its reactivity and degradation products . Ethyl-2-(p-ethoxyphenyl) propenoate is an intermediate in synthesizing cycloprothrin, a pesticide, and its synthesis involves reactions that could be relevant to the synthesis of ethyl 2-(p-formylphenyl)propionate . Ethyl 2-(4-bromomethylphenyl)propionate is another related compound, a key intermediate in the synthesis of Loxoprofen, and its synthesis from toluene involves steps that might be applicable to the synthesis of ethyl 2-(p-formylphenyl)propionate .
Synthesis Analysis
The synthesis of related compounds involves Friedel-Crafts reactions, which are a class of electrophilic aromatic substitution reactions that could potentially be used to synthesize ethyl 2-(p-formylphenyl)propionate. For example, the synthesis of ethyl-2-(p-ethoxyphenyl) propenoate from phenetole via Friedel-Crafts reaction and Wittig G reaction indicates that a similar approach could be taken for the synthesis of ethyl 2-(p-formylphenyl)propionate, starting from an appropriate aromatic compound and using electrophilic substitution to introduce the formyl group . The synthesis of ethyl 2-(4-bromomethylphenyl)propionate also involves a Friedel-Crafts reaction, followed by bromination, suggesting that halogenation could be a step in the synthesis of ethyl 2-(p-formylphenyl)propionate .
Molecular Structure Analysis
The molecular structure of ethyl 2-(p-formylphenyl)propionate would consist of an ester functional group attached to a benzene ring that carries a formyl group at the para position. The structure of related compounds, as confirmed by NMR, IR, and MS, provides a basis for predicting the structure of ethyl 2-(p-formylphenyl)propionate and suggests that similar analytical techniques could be used to confirm its structure .
Chemical Reactions Analysis
The atmospheric chemistry of ethyl propionate has been studied, revealing that it undergoes reactions with chlorine atoms and OH radicals, leading to various oxidation products . This suggests that ethyl 2-(p-formylphenyl)propionate could also be susceptible to similar oxidation reactions, potentially affecting its stability and reactivity. The lack of acetaldehyde as a product in the oxidation of ethyl propionate indicates a preference for isomerization over decomposition, which could also be relevant for the chemical behavior of ethyl 2-(p-formylphenyl)propionate .
Physical and Chemical Properties Analysis
While the physical and chemical properties of ethyl 2-(p-formylphenyl)propionate are not directly discussed, the properties of related esters can provide some insights. For example, the stability of the 2-(2-Pyridyl)ethyl group under various conditions suggests that the ester bond in ethyl 2-(p-formylphenyl)propionate might also exhibit stability under a range of conditions . The solvents and molar ratios used in the synthesis of related compounds can inform the optimal conditions for reactions involving ethyl 2-(p-formylphenyl)propionate .
科学的研究の応用
Phosphine-Catalyzed Annulation
Phosphine catalysis has been utilized in the synthesis of complex organic compounds, including ethyl 6-phenyl-1-tosyl-1,2,5,6-tetrahydropyridine-3-carboxylate, showcasing the potential of Ethyl 2-(p-formylphenyl)propionate derivatives in organic synthesis. The study highlights phosphine catalysts' role in annulation reactions, emphasizing their importance in constructing tetrahydropyridines and other cyclic structures from ethyl-1,2-methyl-2,3-butadienoates and tosylaldimines, which could further imply the utility of Ethyl 2-(p-formylphenyl)propionate in similar synthetic pathways (Lu et al., 2009).
Atmospheric Chemistry and Biodiesel Application
Research into Ethyl propionate, a model for fatty acid ethyl esters used in first-generation biodiesel, reveals insights into the atmospheric chemistry relevant to Ethyl 2-(p-formylphenyl)propionate derivatives. This study's findings on the reaction kinetics and products of Ethyl propionate with chlorine atoms and OH radicals could inform the environmental impact assessments of related esters in biodiesel applications, suggesting a broader context where Ethyl 2-(p-formylphenyl)propionate's atmospheric reactions might be of interest (Andersen et al., 2012).
Synthesis of Key Pharmaceutical Intermediates
Synthesis methodologies for Ethyl 2-(4-bromomethylphenyl)propionate and related compounds demonstrate the compound's role as a pivotal intermediate in the production of pharmaceuticals like Loxoprofen. These syntheses, via Friedel-Crafts reactions, bromination, and other steps, underline the importance of Ethyl 2-(p-formylphenyl)propionate derivatives in developing anti-inflammatory drugs and possibly other therapeutic agents (Shen, 2005).
Biodegradation and Environmental Remediation
The degradation of certain ethyl esters by microbial strains, such as Acinetobacter sp., reveals potential applications in environmental remediation and the biodegradation of pollutants. While the focus was on fenoxaprop-P-ethyl, a common herbicide, this research opens avenues for studying the biodegradation pathways of Ethyl 2-(p-formylphenyl)propionate and related esters, contributing to efforts in mitigating environmental pollution (Dong et al., 2015).
特性
IUPAC Name |
ethyl 2-(4-formylphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-9H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPWKBOJHTURNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501285296 | |
| Record name | Ethyl 4-formyl-α-methylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(p-formylphenyl)propionate | |
CAS RN |
43153-04-4 | |
| Record name | Ethyl 4-formyl-α-methylbenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=43153-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 4-formyl-α-methylbenzeneacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501285296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



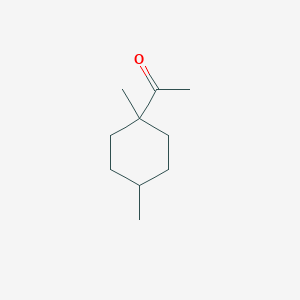
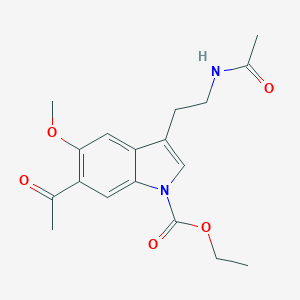
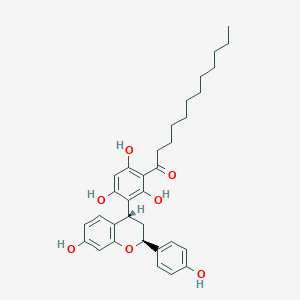
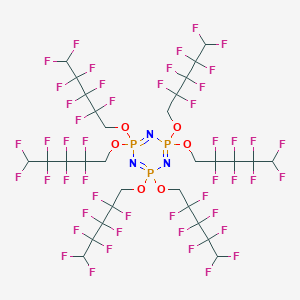
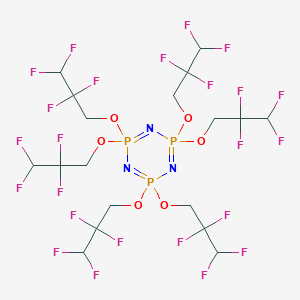
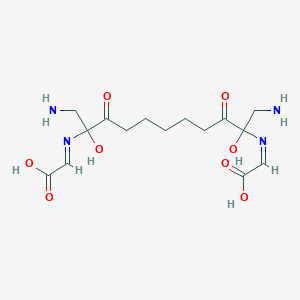
![2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-](/img/structure/B128955.png)
